4-(Piperidin-4-ylmethyl)aniline dihydrochloride
Description
Properties
IUPAC Name |
4-(piperidin-4-ylmethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;;/h1-4,11,14H,5-9,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAIJPCIMUQUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride typically involves the reaction of piperidine with aniline derivatives under specific conditions. One common method includes the use of hydrogenation and cyclization reactions. For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can lead to the formation of piperidine derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are designed to be cost-effective and efficient, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial in achieving these goals .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-ylmethyl)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other piperidine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of piperidinones, while reduction can yield various substituted piperidines .
Scientific Research Applications
4-(Piperidin-4-ylmethyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: This compound is often explored for its potential therapeutic properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-ylmethyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-[(Piperidin-4-yl)methyl]aniline dihydrochloride
- Molecular Formula : C₁₁H₁₈Cl₂N₂
- Molecular Weight : 249.18 g/mol
- CAS Number : Discontinued (referenced as a building block in drug discovery and materials science) .
Structural Features :
The compound consists of an aniline moiety (aromatic amine) linked to a piperidine ring via a methylene bridge. The dihydrochloride salt enhances solubility and stability for pharmaceutical applications.
Applications :
Used as a synthetic intermediate in kinase inhibitors and other therapeutic agents, particularly in oncology research. Its piperidine-aniline scaffold is critical for binding to biological targets, such as kinases or receptors .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural analogues, focusing on molecular features, physicochemical properties, and applications:
Biological Activity
4-(Piperidin-4-ylmethyl)aniline dihydrochloride, a compound characterized by its piperidine and aniline moieties, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments. The compound's structure consists of a piperidine ring attached to an aniline group, which is crucial for its biological interactions.
Biological Activities
Research has identified several biological activities associated with this compound, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Potential : Preliminary investigations indicate that it may inhibit cancer cell proliferation, particularly in breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : The compound has been explored for its neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for further development in this area.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. This inhibition enhances acetylcholine levels, potentially improving cognitive functions.
- Receptor Modulation : It has been shown to interact with sigma receptors and histamine H3 receptors, which are involved in pain modulation and neuroprotection.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound found that it inhibited the growth of several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Studies
In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates, with evidence of mitochondrial pathway activation (Bax/Bcl-2 ratio changes).
Neuroprotective Effects
Research focusing on neuroprotection highlighted the compound's ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in mitigating neuronal damage associated with Alzheimer's disease.
Comparative Analysis with Similar Compounds
A comparative study was conducted to evaluate the biological activity of structurally similar compounds:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-(1-Methylpiperidin-4-yl)aniline | 0.95 | Methyl substitution enhancing solubility |
| 3-(Piperidin-4-ylmethyl)aniline hydrochloride | 0.79 | Different positional isomer affecting activity |
| 4-(Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline) | 0.80 | Incorporates nitro and fluoro groups enhancing reactivity |
Q & A
Q. What structural modifications enhance selectivity for kinase targets?
- Design :
- Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate ring conformation.
- Linker Optimization : Replace methylene with ethylene spacers to improve target engagement .
Comparative Analysis
Q. How does this compound differ from 4-(3-Fluorophenyl)piperidine derivatives?
- Key Differences :
- Bioactivity : The fluorophenyl analog shows higher affinity for GABA receptors but lower solubility.
- Synthetic Complexity : Fluorine introduction requires hazardous reagents (e.g., DAST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
